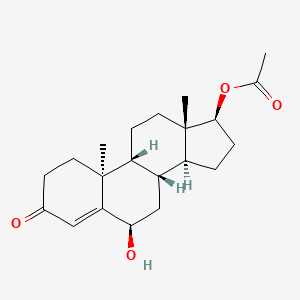

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE

Description

Historical Context of Steroid Hormones and Their Derivatives in Research

The scientific journey into the world of steroid hormones began with the notion of a diffusible message controlling male characteristics, a concept experimentally supported by Arnold Adolf Berthold's work on castration and testicular transplantation in roosters. nih.gov This foundational understanding paved the way for the isolation and identification of testosterone (B1683101) in the 1930s by Organon, with its structure elucidated by Butenandt and its synthesis from cholesterol achieved almost concurrently by Butenandt and Hanisch, as well as by Ruzicka. nih.gov These pioneering efforts, which earned a Nobel Prize in Chemistry in 1939, marked the dawn of steroid hormone research. nih.gov

Early research focused on the physiological effects of these newly discovered molecules. By the 1960s, advancements in biochemical methods allowed for the elucidation of steroid synthesis pathways and the discovery of their intracellular receptors. nih.gov The work of researchers like Charles Kochakian in 1935 highlighted the anabolic properties of androgens, suggesting their potential for therapeutic applications in restoring protein tissue. auajournals.org The subsequent decades saw the development of synthetic derivatives like testosterone propionate (B1217596) and methyltestosterone (B1676486) for clinical trials. auajournals.orgyoutube.com The development of radioimmunoassays in the 1960s and later, mass spectrometry, provided the tools for precise measurement of steroid levels in biological fluids, further propelling research into their metabolism and function. auajournals.org

Significance of Hydroxylated and Acetylated Steroid Compounds in Biochemical Pathways

The introduction of hydroxyl (-OH) and acetyl (-O-C(O)CH3) groups into the steroid nucleus has profound implications for their biological activity, metabolism, and therapeutic potential. Hydroxylation, a key reaction often mediated by cytochrome P450 (CYP) enzymes, plays a crucial role in both the activation and deactivation of steroid hormones. caymanchem.commdpi.com For instance, 6β-hydroxylation of testosterone is a major metabolic pathway in humans, primarily catalyzed by CYP3A4 and CYP3A5. caymanchem.com This process can alter the parent steroid's receptor binding affinity and pharmacokinetic profile.

Acetylation, on the other hand, can modify the solubility and lipophilicity of a steroid, influencing its absorption, distribution, and duration of action. The addition of an acetyl group, as seen in the 17β-position of the testosterone molecule, can protect the hydroxyl group from rapid oxidation, thereby prolonging its biological half-life. Research has also shown that acetylation at specific positions can influence the substrate specificity of enzymes involved in steroid metabolism. For example, acetylation of the 17α-hydroxyl group in cortexolone dramatically increases the specificity of TcP450-1 mediated C-19 hydroxylation. researchgate.netnih.gov The strategic placement of hydroxyl and acetyl groups is a key strategy in the design of synthetic steroids with desired pharmacological properties.

Overview of 17B-Acetoxy-6B-Hydroxy-Testosterone within Steroid Research

17β-Acetoxy-6β-hydroxy-testosterone is a derivative of testosterone that incorporates both a 6β-hydroxyl group and a 17β-acetyl group. cymitquimica.com This compound serves as a subject of interest in steroid research, particularly in studies focused on steroid metabolism and the synthesis of complex steroid structures. The presence of the 6β-hydroxyl group suggests its connection to the metabolic pathways involving CYP enzymes, similar to the well-studied 6β-hydroxytestosterone. caymanchem.com The 17β-acetoxy group, a common modification in synthetic androgens, hints at altered pharmacokinetic properties compared to its non-acetylated counterpart.

Research into compounds like 17β-acetoxy-6β-hydroxy-testosterone contributes to a deeper understanding of structure-activity relationships in the steroid field. It is recognized as a controlled substance and a derivative of testosterone, primarily intended for laboratory use in biochemical research. cymitquimica.com The study of such modified steroids is crucial for developing new therapeutic agents and for understanding the intricate network of steroid metabolism.

Chemical and Physical Properties of 17β-Acetoxy-6β-Hydroxy-Testosterone

| Property | Value |

| Molecular Formula | C21H30O4 |

| Molecular Weight | 346.46 g/mol |

| CAS Number | 4223-43-2 |

| Appearance | White Solid |

| Melting Point | 167-170 °C |

| Boiling Point (Predicted) | 484.3±45.0 °C |

| Density (Predicted) | 1.18±0.1 g/cm³ |

| pKa (Predicted) | 13.95±0.70 |

Data sourced from references cymitquimica.comchemicalbook.com

Synonyms for 17β-Acetoxy-6β-Hydroxy-Testosterone

| Synonym |

| 6b-Hydroxy-testosteron-17-acetat |

| 17-Acetoxy 6-Hydroxy Testosterone |

| 6,17-Dihydroxy-9,10a-androst-4-en-3-one 17-Acetate |

| 6-Hydroxy-testosteron-17-acetate |

| 6β,17β-Dihydroxy-9β,10α-androst-4-en-3-one 17-Acetate |

| 9β,10α-Androst-4-en-3-one, 6β,17β-dihydroxy-, 17-acetate (8CI) |

Data sourced from reference

Structure

3D Structure

Properties

IUPAC Name |

[(6R,8R,9R,10S,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)25-19-5-4-15-14-11-18(24)17-10-13(23)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19,24H,4-9,11H2,1-3H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUUABXIPHZRPY-MKIDGPAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Biocatalytic Transformations of 17b Acetoxy 6b Hydroxy Testosterone and Precursors

Microbial Biotransformation of Steroids and Their Derivatives

Microorganisms, including fungi and bacteria, are powerful biocatalysts for modifying complex molecules like steroids. Their enzymatic machinery can perform highly specific chemical reactions that are often difficult to achieve through conventional synthetic chemistry.

Fungal Hydroxylation and Acetylation of Testosterone (B1683101) and Related Compounds

Filamentous fungi are particularly adept at hydroxylating the steroid nucleus at various positions, a crucial step in creating more biologically active or functionally diverse steroid derivatives. asm.org This capability is a key tool in the development of novel steroids. researchgate.net

Several fungal species have been documented to transform testosterone and its esters. For instance, when testosterone heptanoate (B1214049) was incubated with Fusarium fujikuroi and Fusarium solani, it was metabolized into testosterone, androst-4-ene-3,17-dione, and a major product, 6β-hydroxytestosterone. nih.gov This demonstrates the ability of these fungi to first hydrolyze the ester at the 17-position and then perform hydroxylation at the 6β-position. Similarly, Absidia griseolla and Acremonium chrysogenu primarily produced 14α-hydroxytestosterone from the same precursor. nih.gov

The fungus Penicillium pinophilum has been shown to hydroxylate testosterone at the C-11α and C-14α positions and oxidize the 17β-hydroxyl group to a ketone. researchgate.net Botrytis cinerea, another fungus, transforms testosterone into 7β,17β-dihydroxyandrostan-3-one. nih.govresearchgate.net These examples highlight the regioselectivity of fungal enzymes, which can target specific carbon atoms on the steroid scaffold. The introduction of an acetyl group, as seen in 17β-acetoxy-6β-hydroxy-testosterone, can be a result of either synthetic modification or a potential, though less commonly documented, fungal acetylation process.

Table 1: Examples of Fungal Biotransformation of Testosterone and its Derivatives

| Fungus Species | Substrate | Major Metabolite(s) |

| Fusarium fujikuroi | Testosterone Heptanoate | 6β-Hydroxytestosterone, Testosterone, Androst-4-ene-3,17-dione nih.gov |

| Absidia griseolla | Testosterone Heptanoate | 14α-Hydroxytestosterone nih.gov |

| Penicillium pinophilum | Testosterone | 14α-Hydroxytestosterone, 11α-Hydroxytestosterone researchgate.net |

| Botrytis cinerea | Testosterone | 7β,17β-Dihydroxyandrostan-3-one nih.govresearchgate.net |

| Aspergillus nidulans (engineered) | Androstenedione (B190577) | Testosterone (via 17β-hydroxysteroid dehydrogenase) mdpi.com |

Bacterial Catalyzed Conversions of Steroid Scaffolds

Bacteria also possess sophisticated enzymatic systems for steroid metabolism, often involving complete degradation pathways for using steroids as a carbon source. nih.govpnas.orgnih.gov However, these pathways can be harnessed to produce valuable steroid intermediates. The initial steps in many aerobic bacterial degradation pathways involve oxidation of the A and B rings of the steroid nucleus. mdpi.comgoogle.com For example, Comamonas testosteroni initiates the aerobic catabolism of testosterone by oxidizing the 17β-hydroxyl group to form androst-4-en-3,17-dione. nih.gov

Anaerobic bacteria employ different, oxygen-independent pathways. Steroidobacter denitrificans can degrade testosterone under anoxic conditions, starting with oxidation to 1-dehydrotestosterone and then to androsta-1,4-diene-3,17-dione. nih.gov Furthermore, gut bacteria like Clostridium scindens and others in the microbiome can metabolize testosterone and other steroid hormones, influencing the host's hormone levels. droracle.aibiorxiv.orgnih.gov Some gut microbes express steroid-processing enzymes that can directly metabolize these hormones. nih.gov The discovery of a 17β-hydroxysteroid dehydrogenase (17β-HSDH) in bacteria isolated from human tissue, which converts androstenedione to testosterone, highlights the potential for microbial communities to synthesize and modify key androgens. biorxiv.org

Cytochrome P450 Enzyme Systems in Steroid Metabolism Research

Cytochrome P450 (P450 or CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of compounds, including steroids. asm.orgmdpi.comnih.gov In humans, these enzymes are critical for both the synthesis of steroid hormones and the biotransformation of endogenous and exogenous substances. mdpi.commdpi.comtandfonline.com The hydroxylation of testosterone is a hallmark reaction of several CYP enzymes, particularly those in the CYP3A subfamily. nih.govresearchgate.net

Specificity and Regioselectivity of CYP3A4 and CYP3A5 in 6β-Hydroxylation

CYP3A4 is the most abundant P450 enzyme in the adult human liver and plays a dominant role in drug metabolism and the oxidation of many endogenous steroids. tandfonline.comnih.gov One of its most well-characterized functions is the regioselective hydroxylation of testosterone at the 6β position to form 6β-hydroxytestosterone. tandfonline.comnih.govnih.gov This reaction is so specific and reliable that it is commonly used as a metabolic marker to assess CYP3A4 activity in vitro and in vivo. nih.govjst.go.jp

CYP3A5, another member of the CYP3A subfamily, also catalyzes the 6β-hydroxylation of testosterone. nih.gov While both enzymes perform the same primary reaction, they can exhibit different catalytic efficiencies. Studies have shown that CYP3A4 generally has a higher activity for testosterone 6β-hydroxylation compared to CYP3A5. tandfonline.comnih.gov The optimal activity for both enzymes often requires the presence of accessory proteins like cytochrome b5 and NADPH-cytochrome P450 reductase. nih.gov In addition to the major 6β-hydroxy metabolite, CYP3A4 and CYP3A5 also produce other hydroxylated forms of testosterone, such as 2β-hydroxytestosterone, but in much smaller quantities. nih.govresearchgate.net

Table 2: Comparison of Testosterone Hydroxylation by Human CYP3A Isoforms

| Enzyme | Primary Hydroxylation Site | Other Metabolites | Relative Activity (General) |

| CYP3A4 | 6β tandfonline.comnih.gov | 2β-OH-Testosterone, 15β-OH-Testosterone researchgate.net | High tandfonline.com |

| CYP3A5 | 6β nih.gov | 2β-OH-Testosterone nih.gov | Moderate to High tandfonline.comnih.gov |

| CYP3A7 | 2α, 6β nih.govnih.gov | 2β-OH-Testosterone nih.gov | Low nih.govdrugbank.com |

Note: "OH" denotes a hydroxyl group.

Role of CYP1B1 in Testosterone Metabolite Formation

CYP1B1 is another P450 enzyme expressed in various tissues that is involved in the metabolism of steroid hormones. nih.govresearchgate.net Unlike the CYP3A enzymes, which primarily target the 6β position of testosterone, CYP1B1 demonstrates different regioselectivity. It metabolizes testosterone and progesterone (B1679170) to produce metabolites hydroxylated on the B- and D-rings. nih.gov

Specifically for testosterone, CYP1B1 catalyzes hydroxylation at the 6β-, 15α-, and 16α-positions. nih.gov Although it can produce 6β-hydroxytestosterone, this is considered a minor pathway compared to its action on other substrates like estrogens, for which it is a more efficient enzyme. nih.govnih.gov The metabolism of estradiol (B170435) by CYP1B1, for example, primarily results in A-ring hydroxylation to form catechol estrogens, which have significant biological implications. nih.govresearchgate.net The involvement of CYP1B1 in producing a range of hydroxylated testosterone metabolites underscores the complex network of enzymatic pathways that regulate androgen activity and clearance. nih.govnih.gov

Mechanistic Studies of P450-Mediated Oxidation of Steroids

The catalytic mechanism of cytochrome P450 enzymes is a well-studied, multi-step process known as the P450 catalytic cycle. mdpi.comnih.govwikipedia.org The cycle begins with the binding of a substrate, such as a steroid, to the enzyme's active site. nih.gov This binding displaces a water molecule coordinated to the heme iron, triggering the first electron transfer from a redox partner (like NADPH-cytochrome P450 reductase). nih.gov

The reduced ferrous iron then binds molecular oxygen (O₂), forming an oxy-ferrous complex. mdpi.com A second electron transfer and subsequent protonation steps lead to the cleavage of the O-O bond and the formation of a highly reactive iron-oxo species known as Compound I (formally FeO³⁺). nih.govmdpi.com This potent oxidizing agent is responsible for most P450-catalyzed reactions. nih.gov

In the case of steroid hydroxylation, Compound I abstracts a hydrogen atom from a carbon on the steroid scaffold, creating a transient substrate radical. mdpi.com This is followed by the "oxygen rebound" step, where the hydroxyl group from the iron-oxo intermediate is transferred back to the substrate radical, resulting in the hydroxylated product. mdpi.com While this general mechanism applies to simple C-H hydroxylation, more complex reactions like C-C bond cleavage, catalyzed by steroidogenic P450s such as aromatase (CYP19A1), may involve alternative intermediates like a ferric peroxide anion (Fe³⁺O₂⁻). mdpi.comnih.govnih.gov

Hydroxysteroid Dehydrogenase (HSD) Enzyme Family in Steroid Interconversion

The Hydroxysteroid Dehydrogenase (HSD) family of enzymes plays a critical role in the biosynthesis and metabolism of steroid hormones. nih.gov These enzymes catalyze the reversible oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. nih.gov This activity is fundamental in modulating the biological potency of steroids, effectively acting as a molecular switch that can activate or inactivate a hormone. nih.gov The HSDs are broadly classified into two superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs). nih.gov

Characterization of 17β-Hydroxysteroid Dehydrogenase Activity on Steroid Substrates

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a subfamily of HSDs that specifically act on the 17-position of the steroid. They are responsible for the interconversion between a 17-keto steroid and its corresponding 17β-hydroxy form. nih.gov This is a crucial step in the synthesis of active androgens and estrogens. nih.gov For instance, the conversion of the relatively inactive androstenedione to the potent androgen testosterone is catalyzed by 17β-HSD type 3 (HSD17B3). nih.govnih.gov This particular isoenzyme is found almost exclusively in the testes and is vital for male sexual development. nih.gov

The activity of 17β-HSDs is dependent on cofactors, with different isoenzymes utilizing either NAD(P)+ for oxidation or NAD(P)H for reduction. uniprot.org HSD17B3, for example, preferentially uses NADPH for the reduction of androstenedione to testosterone. uniprot.org The presence of an acetoxy group at the 17β-position of 17B-Acetoxy-6B-Hydroxy-Testosterone would prevent its direct interaction with 17β-HSDs, as these enzymes act on a hydroxyl group. Therefore, for this compound to be a substrate for 17β-HSD, it would first need to undergo deacetylation to its precursor, 6β-hydroxytestosterone. 6β-hydroxytestosterone is a major metabolite of testosterone, formed by the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. caymanchem.com

Substrate Specificity of Various 17β-HSD Isoenzymes

| Isoenzyme | Primary Reaction | Typical Substrate(s) | Product(s) | Cofactor Preference | Primary Tissue Location |

|---|---|---|---|---|---|

| 17β-HSD Type 1 | Reduction | Estrone | Estradiol | NADPH | Placenta, Ovary |

| 17β-HSD Type 2 | Oxidation | Testosterone, Estradiol | Androstenedione, Estrone | NAD+ | Placenta, Liver, Endometrium |

| 17β-HSD Type 3 | Reduction | Androstenedione | Testosterone | NADPH | Testis |

| 17β-HSD Type 5 (AKR1C3) | Reduction | Androstenedione | Testosterone | NADPH | Adrenal gland, Prostate |

Enzymatic Acetyltransferases and Deacetylases Acting on Steroids

The addition and removal of acetyl groups from steroid molecules is another layer of metabolic regulation. This process is governed by enzymatic acetyltransferases and deacetylases. In yeast, a well-characterized system involves the acetyltransferase ATF2 and the deacetylase SAY1, which together manage a sterol acetylation/deacetylation cycle. nih.gov This cycle has been shown to act on the steroid hormone precursor pregnenolone. nih.gov The acetylation of a sterol by ATF2 can mark it for export from the cell, a process that can be reversed by the deacetylation activity of SAY1. nih.gov

In the context of this compound, the 17β-acetoxy group is the result of an acetylation reaction on the 17β-hydroxyl group of its precursor, 6β-hydroxytestosterone. While specific human acetyltransferases responsible for this transformation on testosterone metabolites are not extensively characterized, the existence of such enzymatic activity is evident. Conversely, the removal of this acetyl group would be catalyzed by a deacetylase or esterase, which would regenerate 6β-hydroxytestosterone. This deacetylation is a prerequisite for any subsequent action by 17β-HSDs on the 17-position.

Enzymatic Acetylation and Deacetylation in Steroid Metabolism

| Enzyme Type | General Function | Example Enzyme (Organism) | Effect on Steroid |

|---|---|---|---|

| Acetyltransferase | Adds an acetyl group to a hydroxyl moiety | ATF2 (S. cerevisiae) | Can alter solubility and mark for cellular export |

| Deacetylase/Esterase | Removes an acetyl group, regenerating a hydroxyl moiety | SAY1 (S. cerevisiae) | Can retain the steroid within the cell and make it available for other enzymes (e.g., HSDs) |

Stereochemical Control in Enzymatic Steroid Transformations

Enzymatic transformations of steroids are characterized by a high degree of stereochemical control. Enzymes like HSDs are highly specific for the orientation of the hydroxyl group they interact with. nih.gov For instance, 17β-HSDs will only oxidize a 17β-hydroxyl group and not a 17α-hydroxyl group. Similarly, when reducing a 17-keto group, they will produce only the 17β-hydroxy stereoisomer. nih.gov This stereospecificity is dictated by the three-dimensional structure of the enzyme's active site, which binds the steroid substrate in a precise orientation.

In the case of this compound and its precursor, 6β-hydroxytestosterone, the stereochemistry at both the 6 and 17 positions is crucial. The "β" designation indicates that the hydroxyl and acetoxy groups project above the plane of the steroid ring system. Any enzymatic activity would have to accommodate this specific stereoconfiguration. For example, a deacetylase acting on this compound must be able to bind the substrate in a way that allows its catalytic machinery to access the 17β-acetoxy group. The presence of the 6β-hydroxy group could potentially influence the binding orientation of the steroid within the active site of enzymes acting at the 17-position, either by steric hindrance or by forming additional hydrogen bonds that could affect the reaction's efficiency.

In-depth Analysis of this compound Reveals Limited Biological Data

A thorough review of available scientific literature indicates a significant lack of specific biological data for the chemical compound this compound. While the molecular structure is defined, detailed research into its interactions with biological systems, as outlined in the requested article structure, is not present in the public domain.

Extensive searches for in vitro studies, molecular and biochemical interaction data, and specific biological model research for this compound did not yield the specific findings required to populate the requested sections on its molecular and biochemical interactions. The scientific community has extensively studied related androgens like testosterone and its metabolite 6β-hydroxytestosterone; however, the addition of the 17β-acetoxy group creates a distinct chemical entity whose biological activities have not been specifically elucidated in published research.

General principles of steroid action involve binding to and activating nuclear receptors, which in turn modulate gene expression. For androgens, the primary target is the androgen receptor (AR). Upon ligand binding, the AR undergoes a conformational change, translocates to the nucleus, and acts as a transcription factor to regulate a wide array of genes. This can influence various cellular signaling pathways. However, without specific studies on this compound, any discussion of its activity remains speculative and would not adhere to the required scientific accuracy.

Due to the absence of specific research data on the ligand binding dynamics, modulation of cellular signaling pathways, and mechanisms of action for this compound, it is not possible to provide a scientifically validated article on this compound that adheres to the requested detailed outline. The information necessary to create data tables and discuss detailed research findings for this specific molecule is not available in the reviewed scientific literature.

Molecular and Biochemical Interactions of 17b Acetoxy 6b Hydroxy Testosterone

Mechanisms of Action in Specific Biological Models (e.g., non-mammalian or non-human primary cell studies)

Investigation in Angiotensin II-Induced Hypertension Models (non-clinical mechanistic studies)

Non-clinical research has extensively investigated the role of testosterone (B1683101) metabolites in the development and progression of hypertension, particularly in models of angiotensin II (Ang II)-induced hypertension. These studies have primarily focused on 6β-hydroxytestosterone (6β-OHT), a metabolite of testosterone generated by the enzyme cytochrome P450 1B1 (CYP1B1). nih.govresearchgate.net

Research indicates that 6β-OHT is a critical permissive factor in the pathogenesis of Ang II-induced hypertension in male mice. nih.gov Ang II infusion increases the plasma levels of 6β-hydroxytestosterone. nih.gov This metabolite is necessary for Ang II to exert its full hypertensive effects, including associated cardiac hypertrophy, fibrosis, oxidative stress, and vascular damage. nih.govresearchgate.net Studies have shown that in the absence of CYP1B1 or after castration, the hypertensive and pathological effects of Ang II are significantly reduced. researchgate.net The administration of 6β-OHT can restore these Ang II-induced effects. researchgate.net

The mechanism by which 6β-hydroxytestosterone facilitates Ang II-induced hypertension is multifaceted. It is understood to be dependent on the androgen receptor, as the androgen receptor antagonist flutamide (B1673489) can reduce blood pressure and vascular hypertrophy in Ang II-infused mice treated with 6β-OHT. researchgate.net Furthermore, 6β-OHT promotes the activation of cytosolic phospholipase A₂α (cPLA₂α). nih.govresearchgate.net This activation leads to the release of arachidonic acid and the subsequent generation of prohypertensive eicosanoids, specifically prostaglandin (B15479496) E₂ (PGE₂) and thromboxane (B8750289) A₂ (TXA₂). nih.gov These eicosanoids then act on their respective receptors (EP1/EP3 and TP) to contribute to the increase in blood pressure and associated organ damage. nih.govresearchgate.net

The table below summarizes key findings from studies on the role of 6β-hydroxytestosterone in Ang II-induced hypertension models.

| Experimental Model | Key Intervention | Observed Effect on Blood Pressure and Pathogenesis | Mechanistic Insight |

| Male Cyp1b1+/+ mice | Angiotensin II infusion | Increased systolic blood pressure, cardiac hypertrophy, fibrosis, and oxidative stress. nih.gov | Ang II increases plasma 6β-hydroxytestosterone levels. nih.gov |

| Male Cyp1b1-/- mice | Angiotensin II infusion | Blunted hypertensive and pathogenic response compared to wild-type mice. nih.govresearchgate.net | Demonstrates the essential role of the CYP1B1 enzyme in mediating Ang II's effects. nih.gov |

| Castrated male mice | Angiotensin II infusion + 6β-hydroxytestosterone | Restoration of Ang II-induced hypertension and vascular hypertrophy. researchgate.net | Shows 6β-OHT can substitute for endogenous testosterone metabolites. researchgate.net |

| cPLA₂α-/- mice | Angiotensin II infusion + 6β-hydroxytestosterone | No significant increase in blood pressure. nih.govresearchgate.net | Implicates cPLA₂α as a crucial downstream effector of 6β-OHT. nih.gov |

| Male cPLA₂α+/+/Cyp1b1-/- mice | Ang II + 6β-OHT + EP1/EP3 or TP receptor antagonists | The restorative effect of 6β-OHT on Ang II-induced hypertension was decreased. nih.gov | Highlights the role of PGE₂ and TXA₂ as terminal mediators. nih.gov |

Advanced Analytical and Characterization Methodologies for Steroid Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the intricate three-dimensional structure of molecules. For a complex steroid like 17β-acetoxy-6β-hydroxy-testosterone, a combination of high-resolution methods is essential to unequivocally assign its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in 17β-acetoxy-6β-hydroxy-testosterone. Key expected signals would include those for the methyl protons of the acetate (B1210297) group, the angular methyl groups of the steroid backbone, and the protons attached to carbons bearing hydroxyl and acetate functionalities. The chemical shifts and coupling constants of these protons provide critical information for assigning their positions.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in 17β-acetoxy-6β-hydroxy-testosterone would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms (21 in this case, based on its molecular formula C₂₁H₃₀O₄) and their hybridization states. nih.gov The chemical shifts of the carbonyl carbons in the A-ring and the acetate group, as well as the carbons bonded to the hydroxyl and acetoxy groups, are particularly diagnostic.

| NMR Technique | Information Obtained for 17β-Acetoxy-6β-hydroxy-testosterone |

| ¹H NMR | Number and chemical environment of protons; signals for methyl, methine, and methylene (B1212753) groups. |

| ¹³C NMR | Number and type of carbon atoms; presence of carbonyl, hydroxyl, and acetoxy functionalities. |

| 2D COSY | Connectivity between coupled protons, aiding in the assignment of the steroid ring protons. |

| 2D HSQC | Direct correlation between protons and the carbons they are attached to, confirming assignments. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 17β-acetoxy-6β-hydroxy-testosterone, HRMS would provide an exact mass measurement, confirming its molecular formula of C₂₁H₃₀O₄. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 17β-acetoxy-6β-hydroxy-testosterone, characteristic fragmentation would likely involve the loss of the acetate group (CH₃COOH), the hydroxyl group (H₂O), and cleavages within the steroid ring system. The analysis of these fragments helps to confirm the presence and location of the functional groups. While a specific mass spectrum for 17β-acetoxy-6β-hydroxy-testosterone is not widely published, analysis of related compounds like testosterone (B1683101) and its hydroxylated metabolites shows characteristic fragmentation patterns that can be extrapolated. researchgate.net

| Mass Spectrometry Technique | Information Obtained for 17β-Acetoxy-6β-hydroxy-testosterone |

| HRMS | Precise molecular weight and confirmation of the elemental formula (C₂₁H₃₀O₄). |

| MS/MS | Structural information through characteristic fragmentation patterns, including loss of functional groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone in the A-ring of 17β-acetoxy-6β-hydroxy-testosterone is a chromophore that absorbs UV light at a characteristic wavelength. For testosterone, this absorption maximum is around 240 nm. The introduction of the 6β-hydroxy group may cause a slight shift in this absorption maximum. A study on a related testosterone metabolite, 17β-hydroxy-4,6-androstadiene-3-one, showed a significant shift in the UV absorbance maximum to 284 nm due to the extended conjugation. nih.gov

| Spectroscopic Technique | Expected Absorptions for 17β-Acetoxy-6β-hydroxy-testosterone |

| Infrared (IR) | O-H stretching (hydroxyl), C=O stretching (ketone and ester), C-O stretching. |

| UV-Vis | Absorption maximum characteristic of the α,β-unsaturated ketone in the A-ring. |

Advanced Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating complex mixtures and for assessing the purity and concentration of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroids. It is widely used to determine the purity of a synthesized compound and to quantify its concentration in various matrices. For 17β-acetoxy-6β-hydroxy-testosterone, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.commzcloud.org

Detection is commonly achieved using a UV detector set at the wavelength of maximum absorbance of the α,β-unsaturated ketone chromophore. sielc.com By comparing the retention time and UV spectrum of the sample to that of a certified reference standard, the identity and purity of 17β-acetoxy-6β-hydroxy-testosterone can be confirmed. Quantitative analysis is performed by creating a calibration curve from the peak areas of known concentrations of the standard.

| HPLC Parameter | Typical Conditions for Steroid Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | UV-Vis, monitoring at the λmax of the α,β-unsaturated ketone |

| Application | Purity assessment and quantitative analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For the analysis of steroids like 17β-acetoxy-6β-hydroxy-testosterone, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common derivatization method.

The derivatized steroid is then separated on a capillary GC column and detected by a mass spectrometer. The retention time and the mass spectrum of the derivatized compound provide a high degree of confidence in its identification. GC-MS is particularly valuable for steroid profiling in biological samples, allowing for the detection and quantification of multiple steroids and their metabolites in a single run. researchgate.netnist.gov

| GC-MS Step | Description for the Analysis of 17β-Acetoxy-6β-hydroxy-testosterone |

| Derivatization | Silylation of the hydroxyl group to increase volatility. |

| Separation | Gas chromatography on a capillary column. |

| Detection | Mass spectrometry for identification based on mass spectrum and retention time. |

| Application | Steroid profiling and detection of metabolites in complex mixtures. |

### 5.2

The intricate three-dimensional structure of steroids like 17β-acetoxy-6β-hydroxy-testosterone necessitates sophisticated analytical techniques to ensure their purity, identify their metabolic products, and understand their biochemical interactions. Modern chromatographic and isotopic methods are indispensable tools in this endeavor.

#### 5.2.3. Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The chemical structure of 17β-acetoxy-6β-hydroxy-testosterone features multiple chiral centers, meaning it can exist as various stereoisomers. Specifically, the introduction of the hydroxyl group at the 6β-position and the acetate at the 17β-position creates the potential for the formation of diastereomers, particularly if the synthesis is not perfectly stereocontrolled or if enzymatic processes lead to alternative configurations. Diastereomers, while having the same molecular formula, possess different spatial arrangements of atoms and can exhibit distinct biological activities and metabolic fates. Therefore, their separation and characterization are critical.

Chiral chromatography is the gold standard for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times on the chromatographic column. eijppr.com The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP, driven by a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com For steroids, which often possess hydroxyl and keto groups, these interactions are key to achieving separation.

Common types of CSPs used for steroid separations include:

While specific high-performance liquid chromatography (HPLC) methods for the chiral separation of 17β-acetoxy-6β-hydroxy-testosterone are not prominently detailed in the literature, the separation of hydroxylated testosterone metabolites and other steroid diastereomers is well-established. nih.govgimitec.com For instance, supercritical fluid chromatography (SFC) has been shown to be highly effective for resolving steroid diastereomers, sometimes proving superior to traditional HPLC. gimitec.comresearchgate.net The principles governing these separations are directly applicable. A method would typically involve screening various CSPs and mobile phase conditions to identify a system that provides adequate resolution between the potential diastereomers of 17β-acetoxy-6β-hydroxy-testosterone.

The importance of such a separation is highlighted in the table below, which conceptualizes the potential differences between two hypothetical diastereomers.

### 5.3. Application of Isotopic Labeling in Metabolic and Synthetic Research

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a complex metabolic network. rsc.org By replacing one or more atoms in a compound with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), the labeled compound becomes distinguishable by mass spectrometry (MS) without altering its fundamental chemical properties. This allows researchers to track the parent compound and identify its metabolites with high precision and sensitivity. sigmaaldrich.com

#### 5.3.1. Deuterated Analogues for Mechanistic Investigations

The substitution of hydrogen with its heavy isotope, deuterium (B1214612) (²H), is a key strategy for investigating reaction mechanisms and metabolic "soft spots" in a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where the rate of a reaction that involves breaking this bond is slowed down. This principle is exploited in mechanistic studies of steroid metabolism.

For a compound like 17β-acetoxy-6β-hydroxy-testosterone, deuteration at specific sites can provide valuable insights. For example, if researchers hypothesize that a particular C-H bond is targeted for further oxidation by a cytochrome P450 enzyme, they can synthesize a version of the molecule where that hydrogen is replaced by deuterium. If the rate of metabolism at that site decreases significantly compared to the non-deuterated version, it provides strong evidence for the proposed mechanism. This approach helps to:

A study on the metabolism of other steroids demonstrated that deuterated internal standards can sometimes undergo unexpected H/D exchange in biological samples, highlighting the importance of choosing stable labeling positions, such as on a carbon skeleton (e.g., using ¹³C) rather than easily exchangeable positions. sigmaaldrich.com

#### 5.3.2. Stable Isotope Tracing for Pathway Elucidation

Stable isotope tracing is a cornerstone of modern metabolomics, enabling the detailed mapping of metabolic pathways. springernature.comnih.gov In the context of 17β-acetoxy-6β-hydroxy-testosterone, a ¹³C-labeled version of the molecule could be administered to an in vitro system (like liver microsomes) or an in vivo model. By analyzing samples over time with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify all downstream metabolites that retain the ¹³C label. nih.gov

This approach allows for the unambiguous elucidation of metabolic pathways by tracking the transformation of the labeled precursor into various products. springernature.com For example, if 17β-acetoxy-6β-hydroxy-testosterone is labeled with four ¹³C atoms (M+4), its subsequent metabolites will also exhibit a mass increase corresponding to the number of labeled carbons they retain. This allows for clear differentiation from endogenous, unlabeled steroids. A publication describes the synthesis of deuterium and ¹³C-labeled 6β-hydroxytestosterone for use as an internal standard in such analytical methods. nih.gov

The data from a hypothetical stable isotope tracing experiment is presented in the table below, illustrating how mass shifts detected by MS can be used to map metabolic conversions.

This powerful methodology provides unparalleled insight into the metabolic fate of steroids, helping to build a comprehensive picture of their biochemical transformations within a biological system. nih.govyoutube.com

Table of Compounds

Preclinical and in Vitro Research Models for Steroid Studies

Development and Validation of In Vitro Enzyme Activity Assays (e.g., liver microsomal systems)

In vitro enzyme activity assays are fundamental tools for characterizing the metabolic pathways of steroids. Liver microsomal systems, which contain a high concentration of drug-metabolizing enzymes, are particularly important. researchgate.net These preparations from human and animal livers contain key enzyme families, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

The formation of 6β-hydroxy-testosterone from testosterone (B1683101) is a well-established marker reaction for the activity of CYP3A4, a major enzyme in human drug metabolism. nih.govnih.gov Researchers utilize human liver microsomes to study the kinetics of this specific hydroxylation reaction. nih.gov Such assays involve incubating the parent steroid with microsomes and a necessary cofactor, NADPH, and then quantifying the formation of the hydroxylated metabolite over time, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

The validation of these assays is critical and includes demonstrating the dependence on NADPH, inhibition by known CYP inhibitors, and characterizing the enzyme kinetics (K_m and V_max). nih.govnih.gov For instance, studies have detailed the kinetic parameters for testosterone 6β-hydroxylation by different CYP3A enzymes, highlighting variations between them. nih.gov The table below summarizes representative kinetic data for this key metabolic step.

Table 1: Representative Kinetic Parameters for Testosterone 6β-Hydroxylation by CYP3A Enzymes

| Enzyme | Kinetic Model | K_m (μM) | V_max (pmol/min/pmol CYP) | Reference |

|---|---|---|---|---|

| CYP3A4 | Michaelis-Menten | 8.8 ± 1.3 | 12.8 ± 0.4 | nih.gov |

| CYP3A5 | Michaelis-Menten | 29.5 ± 5.2 | 8.0 ± 0.6 | nih.gov |

This table presents example data to illustrate the types of findings generated from liver microsomal assays. Actual values can vary based on experimental conditions.

In addition to hydroxylation, the hydrolysis of the 17β-acetoxy group would be studied using microsomal preparations that contain esterase activity. mdpi.com These assays are essential for understanding the complete metabolic profile of a compound like 17β-Acetoxy-6β-hydroxy-testosterone by examining each modification step separately.

Cell-Free and Cell-Based Assays for Investigating Steroid Biotransformation

Moving from isolated enzymes to a more integrated system, cell-free and cell-based assays provide a more biologically relevant context for studying steroid metabolism. immunologixlabs.com

Cell-free systems , such as the liver S9 fraction, offer a more complete metabolic profile than microsomes alone because they contain both microsomal and cytosolic enzymes. mdpi.com This allows for the investigation of both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) reactions in a single system.

Cell-based assays utilize intact cells, such as primary cultured hepatocytes or engineered cell lines, to investigate biotransformation. immunologixlabs.comnih.gov Primary hepatocytes are considered a gold standard as they contain the full complement of metabolic enzymes and cofactors, but their availability and viability can be limited. nih.gov To overcome this, researchers often use immortalized cell lines (e.g., HepG2) or cells engineered to express specific enzymes, such as a particular CYP isozyme. nih.gov These models are invaluable for studying the induction of metabolic enzymes and for profiling metabolites in a cellular environment that preserves signaling pathways. immunologixlabs.comnih.govnih.gov For example, cell-based reporter assays can be used to screen for compounds that activate nuclear receptors, which in turn regulate the expression of metabolic enzymes. nih.gov

The process of steroid biotransformation can also be studied using microbial cells as biocatalysts. Various microorganisms, including fungi like Aspergillus and Rhizopus, are known to perform specific hydroxylations and other modifications on steroid skeletons. ju.edu.jo

Organotypic Culture Models for Steroid Metabolism Research (e.g., intestinal spheroid models)

To better mimic the complexity of whole tissues, researchers employ organotypic culture models. These three-dimensional (3D) systems preserve the cellular architecture and cell-cell interactions of the original organ. nih.gov

Organotypic tissue slices , particularly from the liver, maintain the complex interplay between different cell types and the native tissue structure, offering a model that is closer to the in vivo state than cell monolayers. mdpi.comnih.gov These slices can be used for short-term culture to study the metabolism of compounds like testosterone.

Use of Animal Models for Mechanistic Studies of Steroid-Related Phenotypes (e.g., genetically modified mouse models)

Animal models, particularly mice, are indispensable for studying the systemic effects of steroid metabolism and for linking enzymatic pathways to physiological outcomes. nih.gov These in vivo systems allow researchers to investigate how factors like sex and diurnal rhythms affect the excretion of testosterone metabolites. nih.gov

Genetically modified mouse models have revolutionized the field by allowing for the precise investigation of the role of specific genes and enzymes. nih.govyoutube.comresearchgate.net For example, "humanized" mice can be created, in which a mouse gene (e.g., for a metabolic enzyme) is replaced with its human counterpart. This allows for the study of human-specific metabolic pathways in an in vivo context. A mouse model with the CYP3A4 gene would be highly valuable for studying the 6β-hydroxylation of testosterone. youtube.com

Furthermore, knockout mice, where a specific gene has been deleted, are crucial for determining the function of that gene. nih.gov For instance, a StAR (Steroidogenic Acute Regulatory Protein) knockout mouse model was instrumental in understanding the essential role of this protein in steroid hormone biosynthesis. nih.gov Such models can be used to dissect the mechanisms linking steroid metabolism to various phenotypes, including those related to reproduction, development, and behavior. nih.govmdpi.com

Emerging Research Avenues and Future Directions in 17b Acetoxy 6b Hydroxy Testosterone Studies

Discovery of Novel Steroidal Metabolites and Their Biosynthetic Routes

The biotransformation of testosterone (B1683101) and its derivatives is a complex process, often yielding a variety of metabolites. Research has shown that the incubation of testosterone with liver microsomes can produce not only hydroxylated products like 6β-hydroxytestosterone but also metabolites with further modifications. nih.gov For instance, a testosterone metabolite, 17β-hydroxy-4,6-androstadiene-3-one, has been identified, indicating that dehydrogenation can occur alongside hydroxylation. nih.gov This process is catalyzed by cytochrome P-450 isozymes, the same enzymes responsible for 6β-hydroxylation. nih.gov

Future research will likely focus on identifying previously unknown metabolites of 17β-Acetoxy-6β-Hydroxy-Testosterone. By employing advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the structures of these novel compounds. Understanding the complete metabolic profile is crucial for a comprehensive assessment of the biological activity and ultimate fate of the parent compound.

Furthermore, a key area of investigation will be the elucidation of the biosynthetic pathways leading to these new metabolites. This involves identifying the specific enzymes responsible for each metabolic step. Such studies often utilize techniques like:

Incubation with specific enzyme inhibitors: To pinpoint the enzyme class involved. nih.gov

Use of recombinant enzymes: To confirm the activity of a specific enzyme.

Gene knockout/knockdown studies: In cellular or animal models to understand the physiological role of the identified enzymes.

The discovery of these pathways not only enhances our fundamental knowledge of steroid metabolism but also provides new targets for modulating steroid action.

Detailed Stereochemical Research on Enzyme-Steroid Interactions

The interaction between enzymes and steroid substrates is highly specific, with the three-dimensional structure of both molecules playing a critical role. The stereochemistry of these interactions dictates the regioselectivity and stereoselectivity of the enzymatic reaction, determining, for example, whether hydroxylation occurs at the 6β, 7α, or another position.

Recent advancements in structural biology, particularly X-ray crystallography and cryo-electron microscopy, are enabling researchers to obtain high-resolution structures of steroid-metabolizing enzymes in complex with their substrates or inhibitors. These structural insights are invaluable for understanding the precise orientation of the steroid molecule within the enzyme's active site.

For 17β-Acetoxy-6β-Hydroxy-Testosterone, detailed stereochemical research would involve:

Crystallization of key metabolizing enzymes (e.g., specific cytochrome P450s) in the presence of the steroid.

Computational modeling and molecular dynamics simulations to predict and analyze the binding modes and reaction mechanisms. nih.gov

This line of research will provide a molecular-level understanding of why certain metabolic pathways are favored and how subtle changes in the steroid structure can lead to different metabolic outcomes. Such knowledge is fundamental for the rational design of new steroid derivatives with desired metabolic profiles.

Advancements in Biocatalytic Production of Complex Steroid Derivatives

The synthesis of complex steroids like 17β-Acetoxy-6β-Hydroxy-Testosterone through traditional chemical methods can be challenging, often requiring multiple steps with low yields and the use of harsh reagents. Biocatalysis, the use of enzymes to perform chemical transformations, offers a more selective, efficient, and sustainable alternative. nih.govrsc.org

Recent developments in this field have focused on:

Discovery of novel enzymes: Mining microbial genomes for new enzymes with desirable steroid-modifying activities. cip.com.cn

Protein engineering: Modifying existing enzymes to enhance their activity, selectivity, or stability. rsc.orgnih.gov

Whole-cell biocatalysis: Using engineered microorganisms to perform multi-step syntheses, converting simple precursors into complex steroid products. cip.com.cnbohrium.com

For instance, researchers are exploring the use of engineered yeast and bacteria to produce a variety of hydroxylated and otherwise modified steroids. cip.com.cn These systems can be optimized to produce specific derivatives with high efficiency. The chemoenzymatic synthesis, combining the strengths of both chemical and enzymatic methods, is also a promising approach for the concise synthesis of complex steroidal products. cip.com.cnnih.gov

| Biocatalytic Strategy | Description | Potential Application for Steroid Derivatives |

| Enzyme Discovery | Identifying new enzymes from natural sources with novel catalytic activities. | Discovery of enzymes that can introduce the 6β-hydroxy and 17β-acetoxy groups with high specificity. |

| Protein Engineering | Modifying the structure of known enzymes to improve their properties. | Enhancing the catalytic efficiency and stability of enzymes used in the production of 17β-Acetoxy-6β-Hydroxy-Testosterone. |

| Whole-Cell Biocatalysis | Utilizing engineered microorganisms for multi-step synthesis. | Developing a microbial strain that can convert a simple steroid precursor directly into 17β-Acetoxy-6β-Hydroxy-Testosterone. |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps to create an efficient synthetic route. | Using an enzymatic step for the specific 6β-hydroxylation and a chemical step for the 17β-acetoxylation. |

These advancements are paving the way for the sustainable and cost-effective production of 17β-Acetoxy-6β-Hydroxy-Testosterone and other valuable steroid compounds for research and potential therapeutic applications.

Rational Design of Molecular Probes and Enzyme Inhibitors for Research Purposes

To further investigate the biological roles and mechanisms of action of 17β-Acetoxy-6β-Hydroxy-Testosterone, researchers require specialized tools such as molecular probes and enzyme inhibitors.

Molecular Probes: These are molecules designed to specifically interact with and report on the presence or activity of a biological target. nih.gov In the context of steroid research, fluorescently labeled analogs of 17β-Acetoxy-6β-Hydroxy-Testosterone could be synthesized. rsc.org These probes would allow for the visualization of the steroid's distribution within cells and tissues, providing insights into its transport, cellular uptake, and interaction with potential receptors. The rational design of these probes involves considering factors that affect their photophysical properties and biological activity. rsc.org

Enzyme Inhibitors: Selective inhibitors of the enzymes that metabolize 17β-Acetoxy-6β-Hydroxy-Testosterone are crucial for understanding its metabolic pathways and biological effects. wikipedia.orgnih.govdrugbank.comdrugs.com By blocking a specific metabolic step, researchers can study the accumulation of the parent compound and the consequences of inhibiting its metabolism. The design of these inhibitors often relies on the structural information of the target enzyme and can be aided by computational methods. wikipedia.org

The development of these molecular tools will be instrumental in dissecting the complex biology of 17β-Acetoxy-6β-Hydroxy-Testosterone and other steroids.

Integration of Computational Chemistry and Chemoinformatics in Steroid Research

The fields of computational chemistry and chemoinformatics are becoming increasingly integral to steroid research, offering powerful tools to analyze complex data and guide experimental work. karlcore.comresearchgate.net

Computational Chemistry allows for the modeling and simulation of molecular behavior. karlcore.com In the study of 17β-Acetoxy-6β-Hydroxy-Testosterone, computational methods can be used to:

Predict the three-dimensional structure of the steroid and its metabolites.

Simulate the docking of the steroid into the active site of metabolizing enzymes to predict binding affinity and orientation. nih.gov

Investigate the reaction mechanisms of enzymatic transformations. nih.gov

Predict the properties of newly designed steroid derivatives. mdpi.com

Chemoinformatics involves the use of computational tools to manage and analyze large datasets of chemical information. nih.govresearchgate.net In steroid research, chemoinformatics can be applied to:

Analyze large libraries of steroid compounds to identify structure-activity relationships (QSAR). mdpi.comresearchgate.net

Mine databases for information on steroid metabolism and biological activity. chemrxiv.org

Develop predictive models for the metabolic fate and potential toxicity of new steroid derivatives. nih.gov

The integration of these computational approaches with experimental research creates a synergistic cycle, where computational predictions guide experiments, and experimental results refine computational models. This integrated approach is accelerating the pace of discovery in steroid science. nih.gov

| Computational Approach | Application in Steroid Research | Example for 17β-Acetoxy-6β-Hydroxy-Testosterone |

| Molecular Modeling | Predicting the 3D structure and interactions of steroids with proteins. | Modeling the binding of 17β-Acetoxy-6β-Hydroxy-Testosterone to cytochrome P450 enzymes. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of steroid-protein complexes over time. | Simulating the conformational changes in an enzyme upon binding of 17β-Acetoxy-6β-Hydroxy-Testosterone. |

| QSAR | Relating the chemical structure of steroids to their biological activity. | Developing a model to predict the metabolic stability of analogs of 17β-Acetoxy-6β-Hydroxy-Testosterone. researchgate.net |

| Data Mining | Extracting valuable information from large chemical and biological databases. | Identifying all known metabolites of testosterone and related compounds to predict potential metabolites of 17β-Acetoxy-6β-Hydroxy-Testosterone. chemrxiv.org |

Q & A

Q. How to validate the specificity of antibodies or assays targeting 17β-acetoxy-6β-hydroxy-testosterone?

- Methodological Answer : Perform cross-reactivity testing against structurally similar steroids (e.g., testosterone caproate, 17α-methyltestosterone). Use knockout models (e.g., AR-negative cell lines) to confirm signal specificity. Publish validation data per MIAME or ARRIVE guidelines for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.